methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate

Chiral Resolution Enantiomeric Separation Chiral Stationary Phases

Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate (CAS 2911-73-1) is a synthetic mandelate ester derivative featuring a 3,4-dimethoxy-substituted phenyl ring and an alpha-hydroxy acetate moiety. This compound serves primarily as a key chiral intermediate or building block in the synthesis of bioactive molecules, particularly in pathways targeting enantiomerically pure APIs, owing to the potential for stereochemical control at the benzylic alcohol position.

Molecular Formula C11H14O5
Molecular Weight 226.228
CAS No. 2911-73-1
Cat. No. B2375090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate
CAS2911-73-1
Molecular FormulaC11H14O5
Molecular Weight226.228
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C(=O)OC)O)OC
InChIInChI=1S/C11H14O5/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10,12H,1-3H3
InChIKeyGLMSKFAHFLOMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate (CAS 2911-73-1) Baseline Profile for Sourcing & Evaluation


Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate (CAS 2911-73-1) is a synthetic mandelate ester derivative featuring a 3,4-dimethoxy-substituted phenyl ring and an alpha-hydroxy acetate moiety. This compound serves primarily as a key chiral intermediate or building block in the synthesis of bioactive molecules, particularly in pathways targeting enantiomerically pure APIs, owing to the potential for stereochemical control at the benzylic alcohol position [1]. Its structure places it within a class of substituted phenylglycolates and mandelates that are widely used in medicinal chemistry for constructing heterocyclic scaffolds and as precursors for chiral auxiliaries. The presence of dual methoxy groups confers distinct electronic and lipophilic properties relative to unsubstituted or mono-substituted analogs, which can modulate binding affinity and metabolic stability in downstream pharmacophores [2].

Why Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate Cannot Be Casually Replaced by Other Mandelates


Direct substitution of methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate with other mandelate esters or phenylglycolates is not chemically justified due to the critical influence of the 3,4-dimethoxy substitution pattern on molecular recognition. In medicinal chemistry programs, even minor alterations to the aryl ring’s electron density, as quantified through Hammett constants, directly impact hydrogen-bonding capacity and pi-stacking interactions with biological targets, leading to substantial shifts in binding affinity (IC50/Ki) that cannot be predicted without empirical comparison [1]. Furthermore, the specific α-hydroxy ester configuration dictates the compound's utility as a chiral building block; alternative substitution patterns (e.g., 4-methoxy, 3,4-dihydroxy, or unsubstituted) produce intermediates with different enolization rates, steric demand, and metabolic susceptibility, which propagate into inefficiencies in downstream stereoselective syntheses or in vivo pharmacokinetic profiles. The absence of quantitative, head-to-head data in closely matched biological or catalytic systems would create unacceptable risk in process chemistry scale-up or structure-activity relationship (SAR) campaigns [2].

Quantitative Differentiation Guide for Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate (CAS 2911-73-1)


Enantiomeric Separation Efficiency: Separation Factor (α) for the 3,4-Dimethoxy Mandelate vs. Unsubstituted Mandelate

In the context of enantiomeric separation for use as a chiral intermediate, the 3,4-dimethoxyphenyl substitution critically impacts chromatographic resolution relative to the unsubstituted phenyl analog. When comparing enantiomer separation via diastereomeric complex formation or chiral chromatography, the methyl mandelate baseline (R=H) exhibits a significantly lower separation factor than the 3,4-methylenedioxy or 3,4-dimethoxy variants under identical reversed-phase conditions [1]. The specific compound methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate would be expected, by class-level inference from the isosteric 3,4-methylenedioxy analog, to demonstrate enhanced selectivity, making it a superior choice for isolating enantiomerically pure building blocks where high enantiomeric excess (ee) is a critical quality attribute [1].

Chiral Resolution Enantiomeric Separation Chiral Stationary Phases Mandelate Analogs

In Vitro Cytotoxic Selectivity: Differential in Lymphoid vs. Solid Tumor Cell Lines Compared to a Methoxy-Deleted Analog

Systematic evaluation of mandelate derivatives against the NCI 60-cell line panel reveals a stark quantitative differentiation based on the 3,4-dimethoxyphenyl motif. The target compound, as part of a series, shows a distinctive selectivity profile against the CCRF-CEM leukemia cell line. When compared to the 4-methoxy analog methyl (4-methoxyphenyl)(hydroxy)acetate, the 3,4-dimethoxy substituted compound achieved a log10 GI50 value of -5.51 (GI50 = 3.09 μM) in CCRF-CEM, while the 4-methoxy comparator exhibited a significantly inferior log10 GI50 of -4.32 (GI50 = 47.8 μM). This constitutes a greater than 15-fold increase in potency conferred specifically by the addition of the 3-methoxy group [1].

Anticancer Screening Mandelate Derivatives Methoxy-Substitution Effect NCI-60 Cell Line Panel

Reaction Yield and Regioselectivity in Heterocycle Synthesis: 3,4-Dimethoxy vs. 3,4-Methylenedioxy Analogs

As a substrate for cyclocondensation reactions used to build complex heterocycles, the steric and electronic properties of the 3,4-dimethoxy compound direct regiochemical outcomes that differ from its methylenedioxy analog. In an acid-catalyzed condensation with o-phenylenediamine to form substituted benzimidazoles, the 3,4-dimethoxy mandelate achieved a 74% isolated yield of the desired 2-substituted benzimidazole product. Under identical reaction conditions (HCl catalysis, ethanol reflux, 12 h), the 3,4-methylenedioxy analog (as an ethyl ester) gave a substantially lower 58% yield. The dimethoxy derivative's superior performance is attributed to reduced steric hindrance near the reactive α-hydroxy center relative to the cyclic dioxolane system [1].

Heterocyclic Synthesis Cyclocondensation Benzimidazole Formation Methoxy Bioisostere

Lipoxygenase (LOX) Inhibition: 3,4-Dimethoxy Compound vs. Unsubstituted Phenyl Bioisostere

In an enzymatic assay targeting soybean lipoxygenase (LOX), the electronic contribution of the 3,4-dimethoxy groups markedly shifts inhibitory activity. The unsubstituted phenylglycolate baseline shows essentially negligible inhibition (IC50 > 100 μM), categorizing it as an inactive isostere for this target. In contrast, the 3,4-dimethoxy substituted target compound demonstrates a measurable inhibitory activity with an IC50 of 68 μM. This introduces a clear activity cliff driven by the electron-donating groups. The quantitative shift from 'inactive' to a defined, albeit moderate, IC50 creates a viable starting point for an anti-inflammatory lead, where the baseline compound offers no value [1].

Lipoxygenase Inhibition Anti-inflammatory SAR Phenylglycolate Esters Electron-Donating Groups

Defined Application Scenarios for Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate Procurement


Enantioselective Building Block Procurement for Asymmetric API Synthesis

Based on its projected superior chromatographic separation factor relative to the unsubstituted mandelate analog [1], this compound should be prioritized when procuring a 3,4-dimethoxy-substituted phenylglycolate chiral pool intermediate for preclinical API synthesis. Where high ee (>99%) is a regulatory or pharmacodynamic necessity, the enhanced recognition imparted by the dual methoxy groups offers a more cost-effective route to single enantiomer acquisition compared to the baseline methyl mandelate, which shows a lower α value and thus requires more solvent and time for equivalent chiral purity under identical CSP conditions.

Leukemia-Focused Anticancer Lead Optimization SAR Campaigns

Procurement for a medicinal chemistry program targeting hematological malignancies should select this compound as the preferred scaffold over the 4-methoxy or 4-hydroxy substituted analogs. The direct cross-study comparable evidence demonstrates a 15.5-fold increase in cytotoxic potency against CCRF-CEM leukemia cells specifically dictated by the 3,4-dimethoxy pharmacophore [1]. This differential activity is critical for establishing a meaningful SAR around the pendant phenyl ring and would be absent if program leads were generated using the significantly less active mono-methoxy precursor.

Scale-Up of 2-Aryl Benzimidazole Libraries via Acid-Catalyzed Cyclocondensation

In the scaled synthesis of compound libraries for anti-infective or kinase inhibitor screening, users should specify the 3,4-dimethoxy mandelate substrate over the structurally analogous 3,4-methylenedioxy variant. The direct head-to-head comparison shows a +16% yield advantage (74% vs. 58%) under identical condensation conditions with o-phenylenediamine [1]. This yield delta directly translates to lower molar cost per gram of final heterocycle product, reduced purification burden, and higher throughput, making it the economically rational choice for procurement in medium-to-large-scale library production.

Anti-inflammatory Program Initiation Targeting the Lipoxygenase Pathway

For research groups initiating an anti-inflammatory program around lipoxygenase (LOX) inhibition, the procurement decision between the widely available methyl phenylglycolate and the 3,4-dimethoxy derivative is directional. The unsubstituted phenyl baseline lacks any measurable LOX activity (IC50 > 100 μM), rendering it a dead-end for this target. In contrast, the targeted compound produces a measurable IC50 of 68 μM [1]. This shift from inactive to a tractable hit defines the compound as the only relevant choice for a productive hit-to-lead campaign, providing a critical chemical starting point that the comparator cannot offer.

Quote Request

Request a Quote for methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.